![molecular formula C21H28INO2 B14218048 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide CAS No. 824432-15-7](/img/structure/B14218048.png)
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide is a chemical compound with the molecular formula C21H28NO2I. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylacetyl group, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves several steps. One common method includes the reaction of pyridine with an octyl halide to form the corresponding pyridinium salt. The phenylacetyl group is then introduced through an esterification reaction with phenylacetic acid. The final product is obtained by reacting the intermediate with iodine to form the iodide salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves its interaction with various molecular targets. The pyridinium ion can interact with negatively charged biomolecules, such as DNA and proteins, leading to changes in their structure and function . The phenylacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .
Comparación Con Compuestos Similares
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium chloride: Contains a chloride ion and may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
824432-15-7 |
|---|---|
Fórmula molecular |
C21H28INO2 |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
8-pyridin-1-ium-1-yloctyl 2-phenylacetate;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c23-21(19-20-13-7-5-8-14-20)24-18-12-4-2-1-3-9-15-22-16-10-6-11-17-22;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18-19H2;1H/q+1;/p-1 |
Clave InChI |
VCCXCFOTRMOQHY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


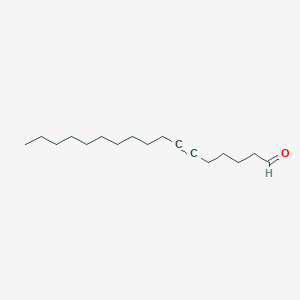
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)
![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
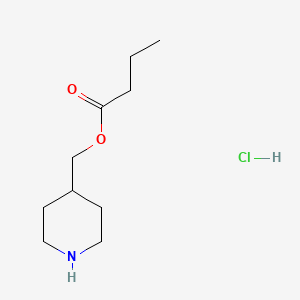
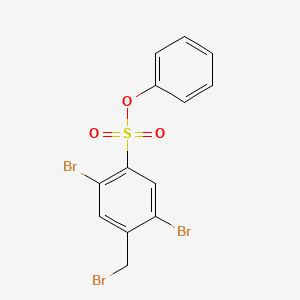
methanone](/img/structure/B14218003.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
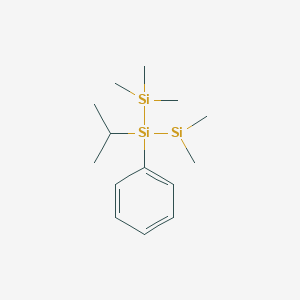
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
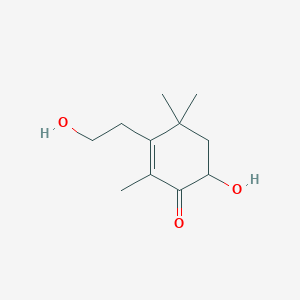
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
